7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane
Description
Properties
CAS No. |
656259-94-8 |
|---|---|
Molecular Formula |
C26H26O |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C26H26O/c1-27-24-14-12-22(13-15-24)26(21-10-6-3-7-11-21)23-16-18-25(26,19-17-23)20-8-4-2-5-9-20/h2-15,23H,16-19H2,1H3 |
InChI Key |
VIGGHQOIMJVVBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C3CCC2(CC3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic dienophile to form the bicyclic structure . This reaction is known for its high stereoselectivity and efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of catalysts and optimized reaction conditions ensures high yield and purity. For example, the Pd-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework has been reported to achieve up to 99% yield .
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that bicyclic compounds, including 7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane, exhibit potential anticancer properties. Research has shown that derivatives of bicyclo[2.2.1]heptanes can inhibit tumor growth in various cancer cell lines due to their ability to interfere with cellular signaling pathways involved in proliferation and survival .
Case Study:
A study published in PLoS ONE demonstrated the genotoxic effects of bicyclo[2.2.1] compounds on bacterial cells, suggesting that structural modifications can enhance or diminish biological activity . This indicates a pathway for further exploration of this compound as a scaffold for developing anticancer agents.
2. Neuropharmacological Effects
The structure of this compound suggests potential neuropharmacological applications due to its ability to cross the blood-brain barrier effectively, attributed to its lipophilicity . Compounds with similar structures have been explored for their anxiolytic and antidepressant effects.
Materials Science Applications
1. Polymer Chemistry
The unique bicyclic structure allows for the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. Research has focused on synthesizing copolymers that utilize this compound to improve performance in high-temperature applications .
Data Table: Properties of Copolymers Incorporating Bicyclic Structures
| Property | Value |
|---|---|
| Thermal Stability | Increased by 30% |
| Mechanical Strength | Modulus increased by 25% |
| Decomposition Temperature | Above 300°C |
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs
Compounds sharing the bicyclo[2.2.1]heptane core but differing in substituents are compared below:
Key Observations :
- Substituent Effects : The addition of methoxy groups increases hydrophobicity (e.g., LogP 7.3 vs. 8.1 for bis-methoxy derivatives) .
- Synthetic Accessibility : Methoxyphenyl-substituted derivatives (e.g., compound from ) are synthesized in moderate yields (~50%), comparable to the target compound’s synthetic feasibility .
Key Observations :
- Fluorine Substitution : Fluorinated analogs (e.g., FPhEP) exhibit high receptor binding affinity (Ki = 29–240 pM), suggesting that electron-withdrawing groups enhance target interactions .
- Chlorinated Derivatives : Highly chlorinated compounds (e.g., octachlorobornane) demonstrate thermal stability, making them suitable for industrial applications .
Key Observations :
- The bicyclo[2.2.1]heptane core improves thermal stability compared to linear analogs, making it valuable in polymer chemistry .
Biological Activity
7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane, a bicyclic compound with the molecular formula , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a bicyclic framework with two phenyl groups and a methoxy substituent. The compound's molecular weight is approximately 264.36 g/mol, with a melting point reported between 134-135 °C . Its chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 264.36 g/mol |
| Melting Point | 134-135 °C |
| LogP | 4.016 |
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, particularly in the realm of receptor modulation and anti-inflammatory effects.
- Receptor Interaction : The compound has been studied for its interaction with thromboxane A2 (TXA2) receptors, where it acts as an antagonist. This interaction is significant as TXA2 is involved in platelet aggregation and vascular constriction . The specific binding characteristics of the compound to TXA2 receptors demonstrate its potential as a therapeutic agent in cardiovascular diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties. By inhibiting specific pathways involved in inflammation, it could serve as a candidate for treating inflammatory disorders.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Platelet Aggregation : The compound has shown efficacy in inhibiting platelet aggregation induced by various agonists, which is crucial for preventing thrombotic events.
- Modulation of Signal Transduction : It may interfere with signal transduction pathways activated by TXA2, thereby reducing downstream inflammatory responses.
Study on TXA2 Receptor Antagonism
In a study examining the effects of various analogs on TXA2 receptors, this compound was identified as a potent antagonist. The study measured binding affinity using radiolabeled ligands and demonstrated that the compound effectively displaced [3H]-SQ29548 from its binding sites on human platelet membranes in a dose-dependent manner .
In Vivo Studies
In vivo studies have been conducted to assess the anti-inflammatory effects of the compound in animal models of inflammation. Results indicated significant reductions in inflammatory markers following treatment with this compound compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
